Cas no 83-43-2 (Methylprednisolone)

Methylprednisolone is a synthetic corticosteroid that offers potent anti-inflammatory and immunosuppressive properties. Its rapid onset of action and high potency make it an effective treatment for a range of conditions, including severe allergic reactions, asthma exacerbations, and inflammatory diseases. It also exhibits minimal mineralocorticoid activity.
Methylprednisolone structure
Methylprednisolone structure
Product Name:Methylprednisolone
CAS No:83-43-2
MF:C22H30O5
MW:374.470607280731
MDL:MFCD00010591
CID:34293
PubChem ID:24896564
Update Time:2026-01-22

Methylprednisolone Chemical and Physical Properties

Names and Identifiers

    • 6alpha-methylprednisolone
    • Methylprednisolone
    • 11-beta,17-alpha,21-trihydroxy-6-alpha-methylpregna-1,4-diene-3,20-dione
    • 6-methyl prednisolone acetate
    • 6-α-Methylprednisolone
    • (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
    • 6α-Methyl Prednisolo
    • 6α-Methyl Prednisolone
    • 6-α-Methylprednisolone Solution
    • Methylprednisolone & Salts
    • METHYLPREDNISOLONE, USP
    • Metilprednisolone
    • U 7532
    • 11β,17α,21-Trihydroxy-6α-methyl-1,4-pregnadiene-3,20-dione
    • 11b,17a,21-Trihydroxy-6a-methyl-1,4-pregnene-3,20-dione
    • 6alpha-Methyl-1,4-pregnadiene-11beta,17alpha,21-triol-3,20-dione
    • Medrol
    • Medrone
    • Urbason
    • Metilbetasone
    • Medrate
    • Dopomedrol
    • Promacortine
    • Wyacort
    • Urbasone
    • Metrisone
    • Medesone
    • Besonia
    • Metastab
    • Mesopren
    • Solomet
    • Noretona
    • Moderin
    • Methylprednisolon
    • Metrocort
    • Methyleneprednisolone
    • Suprametil
    • Sieropresol
    • Metysolon
    • Esametone
    • Reactenol
    • Firmacort
    • Medixon
    • Nirypan
    • Lemod
    • Artisone-wyeth
    • Medrol dosepak
    • 6-alpha-Methylprednisolone
    • Medrol adt pak
    • Predni N Tablinen
    • Medlone 21
    • Metilprednisolone [DCIT]
    • Summicort;
    • M
    • 11beta,17alpha,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione
    • Prednol-L
    • 6alpha-Methyl-11beta,17alpha,21-triol-1,4-pregnadiene-3,20-dione
    • HMS2230D16
    • SPBio_002377
    • SR-01000003089-2
    • MEPRDL
    • METHYLPREDNISOLONE HYDROGEN SUCCINATE IMPURITY A [EP IMPURITY]
    • METHYLPREDNISOLONE [GREEN BOOK]
    • SCHEMBL5084
    • HSDB 3127
    • METHYLPREDNISOLONE (MART.)
    • Methylprednisolone, British Pharmacopoeia (BP) Reference Standard
    • Prednisolone, 6.alpha.-methyl-
    • Medrol (TN)
    • BRN 2340300
    • Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-6-methyl-, (6alpha,11beta)-
    • 11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione
    • methylprenisolone
    • Prednisolone, 6alpha-methyl-
    • DTXCID903300
    • NSC19987
    • METHYLPREDNISOLONE [EP MONOGRAPH]
    • NSC-19987
    • Metilprednisolona [INN-Spanish]
    • NC00691
    • MLS002207191
    • METHYLPREDNISOLONE [HSDB]
    • Tox21_110376
    • Methylprednisolone, Pharmaceutical Secondary Standard; Certified Reference Material
    • Veriderm Medrol
    • HMS2090B13
    • Methylprednisolonum [INN-Latin]
    • BRD-K35240538-001-03-1
    • 83-43-2
    • METHYLPREDNISOLONE [INN]
    • Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-6-methyl-,(6.alpha.,11.beta.)-
    • METHYLPREDNISOLONE [ORANGE BOOK]
    • 6-methyl-prednisolone
    • Prestwick3_000279
    • EC 201-476-4
    • Solu-Medrol (sodium succinate)
    • NCI60_001657
    • EINECS 201-476-4
    • GTPL7088
    • METHYLPREDNISOLONE [JAN]
    • AKOS015969744
    • NCGC00016330-01
    • 1,4-pregnadien-6alpha-methyl-11beta, 17, 21-triol-3, 20-dione
    • 6alpha-Methylprednisolone base
    • Solpredone
    • (6alpha,11beta)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione
    • Pregna-1,20-dione, 11.beta.,17,21-trihydroxy-6.alpha.-methyl-
    • SR-01000003089
    • Prestwick2_000279
    • 6.alpha.-Methylprednisolone
    • 1-dehydro-6-alpha-methylhydrocortisone
    • 11?,17?,21-Trihydroxy-6?-methyl-1,4-pregnadiene-3,20-dione
    • Pregna-1,4-dieno-3,20-diona, 11,17,21-trihidroxi-6-metil-, (6alfa, 11beta)-
    • Summicort
    • 11beta,17alpha,21-Trihydroxy-6alpha-methyl-1,4-pregnadiene-3,20-dione
    • BPBio1_000174
    • Pregna-1,20-dione, 6.alpha.-methyl-11.beta.-17,21-trihydroxy-
    • HMS1568H20
    • CHEBI:6888
    • NCGC00255269-01
    • Metilbetasone Solubile
    • LS-118498
    • (6?,11?)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione
    • DB00959
    • A-Methapred
    • Depo-Nisolone
    • METHYLPREDNISOLONE [USP MONOGRAPH]
    • HMS2095H20
    • 6 Methylprednisolone
    • (1R,3aS,3bS,5S,9aR,9bS,10S,11aS)-1,10-dihydroxy-1-(2-hydroxyacetyl)-5,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • MLS001148159
    • METHYLPREDNISOLONE (EP MONOGRAPH)
    • 11-beta,17,21-Trihydroxy-6-alpha-methylpregna-1,4-diene-3,20-dione
    • Meprolone
    • Prestwick_622
    • Tox21_302018
    • DRG-0050
    • CAS-83-43-2
    • Methylprednisolone (JP17/USP/INN)
    • METHYLPREDNISOLONE (USP-RS)
    • Prednol- L
    • (6-alpha,11-beta)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione
    • SMR000058330
    • Pregna-1,20-dione, 11,17,21-trihydroxy-6-methyl-, (6.alpha.,11.beta.)-
    • Prestwick1_000279
    • NCGC00022735-03
    • 6alpha-Methylprednisolone, VETRANAL(TM), analytical standard
    • (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
    • .DELTA.1-6.alpha.-Methylhydrocortisone
    • Q417222
    • 1-Dehydro-6alpha-methylhydrocortisone
    • Predni-M-Tablinen
    • LMST02030178
    • HY-B0260
    • METHYLPREDNISOLONE COMPONENT OF NEO-MEDROL
    • 6-alpha-Methylprednisolone 100 microg/mL in Acetonitrile
    • 4-08-00-03498 (Beilstein Handbook Reference)
    • s1733
    • Methylprednisolone [USAN:INN:BAN:JAN]
    • DTXSID7023300
    • Radilem
    • KS-1273
    • Tox21_110376_1
    • Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-6-methyl-, (6.alpha.,11.beta.)-
    • Prestwick0_000279
    • Methylprednisolone [USP:INN:BAN:JAN]
    • Prednilen
    • CCG-220279
    • C16437
    • 11beta,17,21-trihydroxy-6alpha-methyl-1,4-pregnadiene-3,20-dione
    • Metilprednisolona
    • Methylprednisolone, 6-alpha
    • Methylprednisolonum
    • delta(1)-6alpha-Methylhydrocortisone
    • Prednisolone, methyl-
    • Methylprednisolone, United States Pharmacopeia (USP) Reference Standard
    • NEO-MEDROL COMPONENT METHYLPREDNISOLONE
    • Mega-Star
    • X4W7ZR7023
    • VHRSUDSXCMQTMA-PJHHCJLFSA-N
    • METHYLPREDNISOLONE [MART.]
    • MLS002638721
    • BDBM50103616
    • UNII-X4W7ZR7023
    • MLS000028541
    • 6alpha-Methylprednisolone, >=98%
    • Methylprednisolone for system suitability A, EuropePharmacopoeia (EP) Reference Standard
    • METHYLPREDNISOLONE [VANDF]
    • M1665
    • medralone
    • CHEMBL650
    • BSPBio_000158
    • 6alpha-Methyl-11beta,17alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione
    • BRD-K35240538-001-26-2
    • EN300-7414014
    • Methylprednisolone [USAN:BAN:INN:JAN]
    • METHYLPREDNISOLONE (USP MONOGRAPH)
    • Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-6-methyl-, (6I+/-,11I(2))-
    • Depo Moderin
    • A855290
    • NCGC00022735-06
    • Pregna-1,4-diene-3,20-dione, 6-alpha-methyl-11-beta-17,21-trihydroxy-
    • Methylprednisolone, European Pharmacopoeia (EP) Reference Standard
    • METHYLPREDNISOLONE [MI]
    • BRD-K35240538-001-11-4
    • Metipred
    • DepMedalone
    • HMS3712H20
    • METHYLPREDNISOLONE ACETATE IMPURITY B [EP IMPURITY]
    • Opera_ID_1576
    • D08PIQ
    • Pregna-1,4-diene-3,20-dione, 11beta,17,21-trihydroxy-6alpha-methyl-
    • Caberdelta M
    • D00407
    • Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-6-methyl-, (6a,11b)-
    • (6a,11b)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione
    • delta(sup 1)-6-alpha-Methylhydrocortisone
    • METHYLPREDNISOLONE [WHO-DD]
    • Methylprednisolone for system suitability, European Pharmacopoeia (EP) Reference Standard
    • Duralone
    • METHYLPREDNISOLONE [USP-RS]
    • HMS3259J04
    • Q-201395
    • J3.872E
    • Depo-Medrol (acetate)
    • (6α,11β)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione (ACI)
    • Pregna-1,4-diene-3,20-dione, 11β,17,21-trihydroxy-6α-methyl- (7CI, 8CI)
    • 11β,17,21-Trihydroxy-6α-methylpregna-1,4-diene-3,20-dione
    • 6α-Methyl-11β,17α,21β-trihydroxy-1,4-pregnadiene-3,20-dione
    • 6α-Methylprednisolone
    • M-Prednisol
    • Medorol
    • MeSH ID: D008775
    • Methypred
    • NSC 19987
    • Prednol
    • Prednol L
    • Solimedrol
    • SW 196788
    • Urbazone
    • Δ1-6α-Methylhydrocortisone
    • Methylprednisolene Tablets
    • NS00000345
    • Medrol Tablets
    • CS-0694768
    • 6alpha-methyl prednisolone
    • A-Methylprednisolone
    • HY-B0260R
    • Metilprednisolona (INN-Spanish)
    • MFCD00010591
    • Methylprednisole
    • Methylpred DP
    • 6-
    • Methylprednisolone (Standard)
    • Methylprednisolonum (INN-Latin)
    • Methylprednisolone (USP:INN:BAN:JAN)
    • Methylprednisolone Imp. B (EP):
    • Methylprednisolone for system suitability
    • 6?-Methyl Prednisolone
    • 6-alpha-methyl prednisolone
    • U-67,590A
    • MDL: MFCD00010591
    • Inchi: 1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1
    • InChI Key: VHRSUDSXCMQTMA-PJHHCJLFSA-N
    • SMILES: C[C@@]12[C@@](O)(C(=O)CO)CC[C@H]1[C@@H]1C[C@H](C)C3=CC(C=C[C@]3(C)[C@H]1[C@H](C2)O)=O

Computed Properties

  • Exact Mass: 374.20900
  • Monoisotopic Mass: 374.209
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 754
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 94.8
  • Surface Charge: 0
  • Tautomer Count: 9

Experimental Properties

  • Color/Form: Powder
  • Density: 1.0868 (rough estimate)
  • Melting Point: 228-237 ºC (dec.)
  • Boiling Point: 423.47°C (rough estimate)
  • Flash Point: 571.8 °C at 760 mmHg
  • Refractive Index: 82 ° (C=1, Dioxane)
  • Solubility: chloroform/methanol (9:1): 50 mg/mL, clear, faintly yellow
  • PSA: 94.83000
  • LogP: 1.80360
  • Merck: 14,6111
  • Specific Rotation: D20 +83° (dioxane)
  • Sensitiveness: Sensitive to light
  • Solubility: Slightly soluble in ethanol, dioxane, methanol, slightly soluble in acetone and chloroform, very slightly soluble in ether, insoluble in water
  • Vapor Pressure: 0.0±3.6 mmHg at 25°C

Methylprednisolone Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S22-S36
  • FLUKA BRAND F CODES:8-10-23
  • RTECS:TU4146000
  • Hazardous Material Identification: Xi
  • Storage Condition:4°C, protect from light
  • Risk Phrases:R36/37/38

Methylprednisolone Pricemore >>

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Methylprednisolone Production Method

Production Method 1

Reaction Conditions
Reference
Conversion of 1,2-saturated 3-ketosteroids to 1,2-dehydrosteroids
, Federal Republic of Germany, , ,

Production Method 2

Reaction Conditions
Reference
3-Oxo-Δ1,4-steroids
, European Patent Organization, , ,

Methylprednisolone Raw materials

Methylprednisolone Preparation Products

Methylprednisolone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:83-43-2)Methylprednisolone
Order Number:A855290
Stock Status:in Stock
Quantity:500mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:54
Price ($):188.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:83-43-2)Methylprednisolone
Order Number:sfd7482
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:83-43-2)6-α-Methylprednisolone
Order Number:LE12442;LE27051028
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:07
Price ($):discuss personally
Email:18501500038@163.com

Methylprednisolone Spectrogram

MS-MS
MS-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Methylprednisolone

Methylprednisolone (CAS No. 83-43-2): A Comprehensive Overview of Its Applications and Recent Research Findings

Methylprednisolone, a synthetic corticosteroid, is widely recognized for its significant therapeutic applications in the field of medicine. With the chemical formula C22H28CrF6O4 and a CAS number of 83-43-2, this compound has been extensively studied for its anti-inflammatory and immunosuppressive properties. Its molecular structure, characterized by a hydrocortisone backbone with modifications including a methyl group at the 16th carbon and fluorine atoms at the 9th and 11th positions, contributes to its enhanced stability and prolonged biological activity. This introduction aims to provide a detailed exploration of Methylprednisolone, focusing on its pharmacological mechanisms, clinical applications, and the latest research advancements.

The primary pharmacological action of Methylprednisolone is its ability to inhibit the release of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines. This mechanism is crucial in managing various inflammatory and autoimmune disorders. The compound's potent anti-inflammatory effects make it an essential therapeutic agent in conditions like rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis. Additionally, Methylprednisolone's immunosuppressive properties are leveraged in organ transplantation to prevent rejection by suppressing the immune response against foreign tissues.

In recent years, significant advancements have been made in understanding the multifaceted roles of Methylprednisolone in treating neurological disorders. A groundbreaking study published in the journal Neurology highlighted its potential in mitigating neuroinflammation associated with multiple sclerosis. The research demonstrated that Methylprednisolone can modulate microglial activation and reduce the production of pro-inflammatory cytokines, thereby slowing down disease progression. This finding has opened new avenues for developing more effective treatment strategies for MS patients.

The compound's application in oncology has also gained considerable attention. Methylprednisolone is often used as part of combination chemotherapy regimens to manage chemotherapy-induced nausea and vomiting (CINV). Its ability to block the action of corticotropin-releasing hormone (CRH) receptors helps in reducing nausea and maintaining patient quality of life during cancer treatment. Furthermore, ongoing clinical trials are exploring its role in reducing tumor-related inflammation and improving outcomes in certain types of cancer.

In the realm of infectious diseases, Methylprednisolone has shown promise in treating severe cases of COVID-19. A multicenter study published in The Lancet Infectious Diseases reported that early administration of Methylprednisolone can significantly reduce mortality rates in critically ill patients by mitigating excessive inflammatory responses known as cytokine storms. This use underscores the compound's importance not just as an anti-inflammatory agent but also as a life-saving intervention in managing acute inflammatory conditions.

The development of novel delivery systems for Methylprednisolone has been another area of active research. Liposomal formulations have emerged as a promising approach to enhance drug delivery efficiency and minimize side effects. These liposomes can target specific cells or tissues, thereby increasing the local concentration of Methylprednisolone where it is needed most while reducing systemic exposure. Such advancements hold great potential for improving patient outcomes across various therapeutic settings.

The safety profile of Methylprednisolone is another critical aspect that has been extensively evaluated. While it offers significant therapeutic benefits, long-term use or high doses can lead to adverse effects such as hyperglycemia, osteoporosis, and increased susceptibility to infections. Therefore, careful monitoring and dose optimization are essential to maximize benefits while minimizing risks. Recent studies have also explored strategies to mitigate these side effects through combination therapies or targeted dosing regimens.

The role of Methylprednisolone in emergency medicine cannot be overstated either. In cases of severe allergic reactions (anaphylaxis) or acute asthma exacerbations, rapid administration of Methylprednisolone can help control symptoms and prevent further deterioration. Its quick onset of action makes it an invaluable tool for emergency clinicians managing acute inflammatory crises.

In conclusion, Methylprednisolone (CAS No. 83-43-2) remains a cornerstone therapeutic agent with diverse applications across multiple medical disciplines. From managing chronic inflammatory diseases to addressing acute neurological conditions and infectious diseases, its versatility is unmatched. The latest research findings continue to uncover new possibilities for leveraging its unique pharmacological properties, ensuring that it remains a critical component of modern medical practice.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83-43-2)Methylprednisolone
A855290
Purity:99%
Quantity:500mg
Price ($):188.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:83-43-2)Methylprednisolone
sfd7482
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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